molecular formula C11H8NNaO2S B4899011 sodium (8-quinolinylthio)acetate

sodium (8-quinolinylthio)acetate

Cat. No.: B4899011
M. Wt: 241.24 g/mol
InChI Key: BAEXGNJDQFRCIC-UHFFFAOYSA-M
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Description

Sodium (8-quinolinylthio)acetate is a sodium salt of a quinoline-derived thioacetic acid. The compound likely features a quinoline ring substituted with a thioacetate (-S-CH2-COO⁻Na⁺) group at the 8-position. Its synthesis may involve nucleophilic substitution or coupling reactions, as inferred from methods used for similar quinolinol derivatives (e.g., reductions with sodium dithionite or condensation with acetamide precursors) .

Key applications include its role as a cross-linker or functional additive in pesticides, leveraging the aromatic quinoline moiety for stability and the thioacetate group for reactivity .

Properties

IUPAC Name

sodium;2-quinolin-8-ylsulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S.Na/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9;/h1-6H,7H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEXGNJDQFRCIC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)SCC(=O)[O-])N=CC=C2.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8NNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (8-quinolinylthio)acetate typically involves the reaction of 8-quinolinethiol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the thiol group of 8-quinolinethiol attacks the carbon atom of chloroacetic acid, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium (8-quinolinylthio)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and thioether derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Sodium (8-quinolinylthio)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of sodium (8-quinolinylthio)acetate involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the thiol group can form covalent bonds with proteins, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Sodium Chloroacetate (C₂H₃ClO₂·Na)
  • Structure : Simplistic acetate derivative with a chloro-substituted methyl group.
  • Properties : Highly water-soluble but hazardous, causing severe eye/skin irritation .
  • Comparison: Lacks the aromatic quinoline system, reducing stability in organic phases. The thioacetate group in sodium (8-quinolinylthio)acetate likely enhances lipophilicity and metal-chelating capacity compared to chloroacetate.
Sodium Acetate (CH₃COONa)
  • Structure : Basic acetate salt without aromatic or sulfur substituents.
  • Properties: Non-toxic, widely used in buffers (e.g., pH 4–5.5 for DNA precipitation) . Phase diagrams indicate high solubility in water and distinct thermal behavior (e.g., trihydrate formation) .
  • Comparison: this compound’s quinoline and sulfur groups confer specialized agrochemical functionality, contrasting with sodium acetate’s general-purpose buffering role.
(5-Chloro-8-quinolinoxy)acetic Acid Derivatives
  • Structure: Oxygen-linked (quinolinoxy) analogs with chloro-substituents (e.g., diethyl (5-chloro-8-quinolinoxy)malonate) .
  • Properties : Enhanced pesticidal activity due to chloro groups; malonate esters improve biodegradability.

Physicochemical Properties

Property This compound* Sodium Acetate Sodium Chloroacetate (5-Chloro-8-quinolinoxy)acetic Acid Derivatives
Solubility Moderate in polar solvents High in water High in water Low in water, high in organics
Thermal Stability Likely stable up to 150°C† Forms trihydrate below 58°C Decomposes >200°C Stable under formulation conditions
Reactivity Thioacetate enhances metal binding Inert Reactive (alkylating agent) Oxygen-linked esters hydrolyze slowly

*Inferred from structural analogs. †Assumed based on agrochemical processing temperatures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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